1-Cyanovinyl acetate

描述

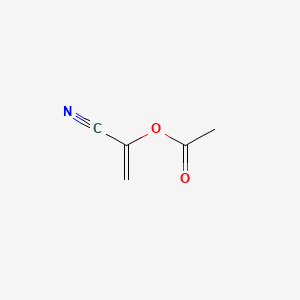

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyanoethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(3-6)8-5(2)7/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSHREXVLSTLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184676 | |

| Record name | Acetic acid, 1-cyanovinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3061-65-2 | |

| Record name | 2-(Acetyloxy)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 1-cyanovinyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 1-cyanovinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyanovinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyanovinyl Acetate and Its Derivatives

Established Synthetic Pathways for 1-Cyanovinyl Acetate (B1210297)

One effective method for synthesizing 1-cyanovinyl esters involves the reaction of primary or secondary acyl cyanides with acid anhydrides, a process catalyzed by amines. oup.com This approach is valued for its simplicity and the ability to produce 1-cyanovinyl esters by merely mixing the reactants under the influence of an amine catalyst. oup.com The reactions of acid anhydrides are similar in nature to those of acyl chlorides; however, they produce a molecule of a carboxylic acid instead of hydrogen chloride. libretexts.org

Enolizable acyl cyanides can be converted into 1-cyano-1-alkenyl esters by reacting them with carboxylic acid chlorides in the presence of a tertiary amine. scribd.com This reaction requires an equimolar amount of the base. For instance, the treatment of propionyl cyanide with a stoichiometric quantity of DBU and acetyl chloride in methylene (B1212753) chloride at room temperature yields 1-cyanovinyl acetate. scribd.com A variety of tertiary amines, including pyridine (B92270), DBU, and 1,4-diazabicyclo[2.2.2]octane, can be used. oup.comscribd.com The choice of solvent and the basicity of the amine catalyst can significantly influence the reaction rate and product yield. oup.com Benzene (B151609) and pyridine have been identified as particularly suitable for the reaction of acetyl cyanide with propionyl chloride. oup.com

Table 1: Reaction of Enolizable Acyl Cyanides with Acid Chlorides

| Acyl Cyanide | Acid Chloride | Amine | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Acetyl cyanide | Propionyl chloride | Pyridine | Benzene | 1-Cyanovinyl propionate | - |

Data sourced from multiple studies; yield information may not be available for all reactions.

Reactions of Enolizable Acyl Cyanides with Acid Chlorides in the Presence of Tertiary Amines

Synthesis of Bis(this compound) as a Precursor

Bis(this compound) has emerged as a significant acyclic precursor for the generation of highly functionalized 3-oxidopyrylium ions. acs.orgacs.org These ions are valuable intermediates in cycloaddition reactions for building molecular complexity. acs.orgresearchgate.net

Preparation of Bis(this compound) from Succinyl Chloride and Trimethylsilyl (B98337) Cyanide

A modified procedure for synthesizing bis(this compound) involves the reaction of succinyl chloride with trimethylsilyl cyanide. acs.org The process begins with the addition of trimethylsilyl cyanide and a catalytic amount of trimethylsilyl chloride to succinyl chloride under a nitrogen atmosphere. acs.org This mixture is stirred at room temperature for several days. acs.org The resulting crude succinyl cyanide is then reacted with acetyl chloride in benzene, followed by the addition of pyridine. acs.org This leads to the formation of bis(this compound) as a solid product after workup and purification. acs.org Trimethylsilyl cyanide itself is prepared from the reaction of lithium cyanide and trimethylsilyl chloride. wikipedia.org

Derivation of Bis(this compound) for Oxidopyrylium Ion Generation

Heating bis(this compound) in the presence of a catalytic amount of an additive like pyridinium (B92312) p-toluenesulfonate (PPTS) in a solvent such as acetonitrile (B52724) initiates a cascade of acyl group transfers and an intramolecular cyclization. researchgate.netacs.orgacs.org This sequence of events leads to the formation of a 3-oxidopyrylium ion. researchgate.netacs.orgacs.org This reactive intermediate can then be trapped by various dipolarophiles, such as styrenes, to undergo [5+2] cycloaddition reactions. researchgate.netacs.org These reactions are powerful tools for rapidly generating sp3-rich, structurally complex molecules. researchgate.netacs.org The generation of the 3-oxidopyrylium ion from the linear bis(this compound) represents a novel approach, expanding the toolkit for synthetic organic chemists. acs.orgacs.org

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetyl chloride |

| Acetyl cyanide |

| Benzene |

| Bis(this compound) |

| Bis(2-acetoxyacrylonitrile) |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| Diacyl dicyanides |

| Methylene chloride |

| Propionyl chloride |

| Propionyl cyanide |

| Pyridine |

| Pyridinium p-toluenesulfonate (PPTS) |

| Succinyl chloride |

| Trimethylsilyl chloride |

| Trimethylsilyl cyanide |

Control of Reaction Conditions and Optimization for Synthesis

Optimizing reaction conditions is a critical step in the synthesis of this compound and its derivatives to maximize product yield and selectivity. numberanalytics.com The process involves a systematic investigation of variables such as solvent, catalyst type, and reactant stoichiometry. oup.com The rate of formation for 1-cyanovinyl esters is notably dependent on the concentration of both the acyl cyanide and the amine catalyst, while being largely independent of the acid chloride concentration. oup.com

The choice of solvent plays a crucial role in the synthesis of this compound and its derivatives, impacting reactant solubility, reaction rates, and even the formation of byproducts. oup.comacs.org Solvents such as benzene, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) have been successfully utilized in these reactions. oup.com

Research has shown that the solubility of reactants is a key factor. For instance, in reactions involving precursors to this compound derivatives, low solubility in a solvent like toluene (B28343) can lead to the formation of intractable polymeric tars, resulting in low product yields. acs.org A switch to a solvent that offers better solubility, such as acetonitrile, can significantly increase the isolated yield of the desired product. acs.org In the synthesis of 1-cyano-1-alkenyl esters, benzene was found to be a highly appropriate solvent. oup.com The polarity of the solvent is a critical parameter; studies on catalyst preparation show that solvent polarity is closely related to catalyst activity, which can be enhanced by using mixed solvent systems over pure solvents like water. nih.gov

Table 1: Effect of Solvent on the Yield of a Cycloaddition Reaction Involving a this compound Derivative. acs.org

| Solvent | Temperature (°C) | Yield (%) | Observations |

| Toluene | 180 | 7 | Sparingly soluble, leading to polymeric tars. |

| Acetonitrile | 100 | 30 | Higher solubility, resulting in an increased yield. |

This table illustrates the impact of solvent choice on the outcome of a reaction involving a derivative, highlighting the importance of reactant solubility.

Tertiary amines are commonly employed as base catalysts in the synthesis of 1-cyanovinyl esters. oup.com These organic compounds, derived from ammonia, are instrumental in controlling the reaction pathways. americanchemistry.com Their effectiveness is influenced by both their basicity and, in the case of weaker bases, their nucleophilic power. oup.com The reaction rate is typically first-order with respect to the amine concentration, underscoring the importance of the catalyst in the reaction kinetics. oup.com

The selection of the specific amine catalyst can have a substantial effect on the reaction's efficiency. Studies comparing various tertiary amines have demonstrated significant differences in reaction rates. For the formation of 1-cyanovinyl propionate, pyridine was identified as a particularly suitable amine catalyst when compared to others like 2-picoline and 2,6-lutidine. oup.com In other reactions involving derivatives, pyridine was also shown to double the product yield compared to a reaction with no additive. acs.org

The stoichiometry, or loading, of the amine catalyst is a determinant factor in the reaction's success. galchimia.com The reaction rate is directly dependent on the concentration of the amine. oup.com While amine catalysts are often used in catalytic amounts (e.g., 0.1 to 5.0 percent in polyurethane formulations), the optimal amount must be determined for each specific reaction to maximize yield and minimize potential side reactions. acs.orgamericanchemistry.com

Table 2: Influence of Different Amine Catalysts on the Rate of 1-Cyanovinyl Propionate Formation. oup.com

| Amine Catalyst | Relative Initial Rate | pKa |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 100 | 8.10 |

| Pyridine | 12.7 | 5.23 |

| 2-Picoline | 3.5 | 5.97 |

| 2,6-Lutidine | 0.0 | 6.75 |

This table compares the catalytic activity of several tertiary amines, demonstrating the significant impact of the catalyst's structure and basicity on the reaction rate.

Reactivity and Reaction Mechanisms Involving 1 Cyanovinyl Acetate

Cycloaddition Reactions of 1-Cyanovinyl Acetate (B1210297)

1-Cyanovinyl acetate is a versatile reagent in cycloaddition reactions, participating as both a dienophile in Diels-Alder reactions and as a precursor in other types of cycloadditions. These reactions are powerful tools for the construction of complex cyclic and bicyclic systems.

In the context of Diels-Alder reactions, this compound serves as a dienophile, reacting with conjugated dienes to form six-membered rings. scispace.com This [4+2] cycloaddition is a cornerstone of organic synthesis due to its ability to form multiple stereocenters in a controlled manner. scispace.comacs.org The reactivity and selectivity of these reactions are influenced by several factors, including the nature of the diene, the dienophile, and the reaction conditions. masterorganicchemistry.comijcrcps.com

The reaction of unsymmetrical dienes with unsymmetrical dienophiles like this compound can lead to the formation of different regioisomers. masterorganicchemistry.com The regioselectivity, or the orientation of the addition, is often governed by electronic and steric factors. masterorganicchemistry.comchemtube3d.com For instance, the reaction of 10-allyl-1,8-dichloroanthracene with this compound exclusively yields the ortho isomer, indicating a high degree of regioselectivity. researchgate.netdoaj.org This preference is attributed to the steric hindrance that disfavors the formation of other isomers. researchgate.net

Diastereoselectivity, the preferential formation of one diastereomer over another, is also a critical aspect of these reactions. libretexts.org In many Diels-Alder reactions involving cyclic dienes, the endo adduct is kinetically favored due to secondary orbital interactions, while the exo adduct is thermodynamically more stable. libretexts.org However, the specific diastereoselectivity can be influenced by the reactants and the presence of catalysts. libretexts.org For example, the reaction of 2-methylfuran (B129897) with this compound, catalyzed by ZnI₂, can produce different ratios of endo to exo adducts depending on the reaction conditions. mdpi.com

| Diene | Dienophile | Catalyst/Conditions | Regioselectivity | Endo/Exo Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 10-Allyl-1,8-dichloroanthracene | This compound | Microwave, xylene | Exclusively ortho | - | - | researchgate.netdoaj.org |

| 2-Methylfuran | This compound | ZnI₂, neat, 0 °C, 8 days | Ortho | 1:1 | 52 | mdpi.com |

| 2-Methylfuran | This compound | ZnI₂, neat, 20 °C, 26 h | Ortho | Endo favored | 17 | mdpi.com |

| 2-Methylfuran | This compound | MgI₂, neat, RT, 24 h | Ortho | 4:1 | 57 | mdpi.com |

| Oestrone-derived furan (B31954) | This compound | - | - | - | 32 (+17 other isomers) | scite.ai |

Substituents on both the diene and the dienophile play a crucial role in directing the regioselectivity of the Diels-Alder reaction. masterorganicchemistry.comijcrcps.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction and influence the orientation of the cycloaddition. masterorganicchemistry.comijcrcps.com In the case of this compound, the cyano and acetate groups are electron-withdrawing, which enhances its reactivity as a dienophile. masterorganicchemistry.com

The reaction of 10-allyl-1,8-dichloroanthracene with this compound provides a clear example of steric effects dominating regioselectivity, leading exclusively to the ortho product. researchgate.net In reactions with substituted furans, electronic factors often favor the formation of ortho adducts. mdpi.com For instance, the reaction of 2-methylfuran with this compound under kinetic control yields the ortho adduct with high regioselectivity due to favorable electronic interactions. mdpi.com

The Diels-Alder reaction between furans and dienophiles like this compound is a valuable strategy for the synthesis of complex natural products and their analogues. scite.aiacs.orgclockss.orgresearchgate.netnih.gov Furan derivatives can act as dienes, and the resulting oxabicyclic adducts are versatile intermediates that can be further elaborated. mdpi.comnih.gov

For example, the cycloaddition of a furan derived from oestrone with this compound was a key step in the synthesis of steroid derivatives with bridged bicyclic D-rings. scite.ai Similarly, the reaction of a fused furan with this compound was employed to construct the core framework of (-)-colchicine. scispace.comscite.ai Another application involves the reaction of a substituted furan with this compound to produce an adduct that serves as a precursor for the synthesis of herbicidin analogues. researchgate.net These examples highlight the utility of this cycloaddition in accessing complex molecular architectures. researchgate.net

Beyond its role in [4+2] cycloadditions, derivatives of this compound are precursors for generating reactive intermediates that participate in [5+2] cycloaddition reactions. acs.orgacs.orgfigshare.com These reactions are particularly useful for constructing seven-membered rings, which are common motifs in many natural products. acs.orgnih.gov

A notable discovery is the generation of 3-oxidopyrylium ions from a linear precursor, bis(this compound). acs.orgacs.orgfigshare.comacs.orgfigshare.comnih.gov Heating bis(this compound) with a catalytic amount of an acid, such as pyridinium (B92312) p-toluenesulfonate, initiates a cascade of acyl transfers and an intramolecular cyclization to form a 3-oxidopyrylium ion. acs.orgfigshare.comacs.org This reactive dipole can then be trapped by various dipolarophiles in a [5+2] cycloaddition to yield complex, sp³-rich products. acs.orgfigshare.comacs.org This method represents the first reported generation of 3-oxidopyrylium ions from an acyclic precursor. acs.org The resulting cycloadducts, oxabicyclo[3.2.1]octenones, are valuable intermediates in organic synthesis. acs.org

When dienes are used as trapping agents, a sequential [5+2]/[4+2] cycloaddition can occur, leading to highly complex molecular structures. acs.orgfigshare.comacs.org The 3-oxidopyrylium ion generated from bis(this compound) has been shown to react with a variety of styrenes and other electron-rich alkenes. acs.org This transformation provides a powerful tool for rapidly building molecular complexity from simple, readily available starting materials. acs.orgacs.org

| Dipolarophile | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Various Styrenes | PPTS, Acetonitrile (B52724), Reflux | [3.1.0]-Oxabicyclooctenes | Modest to Good | acs.orgacs.org |

| Indene | Toluene (B28343), 180 °C, Microwave | Cycloadduct | - | acs.org |

| α-Methylstyrene | PPTS, Acetonitrile, Reflux | Tetra-substituted center cycloadduct | - | acs.org |

| Dienes | PPTS, Acetonitrile, Reflux | Sequential [5+2]/[4+2] cycloadducts | - | acs.orgfigshare.comacs.org |

[5+2] Cycloaddition Reactions

Sequential [5+2]/[4+2] Cycloaddition Reactions

A notable reaction pathway involving this compound is its participation in sequential cycloaddition reactions. researchgate.netacs.orgum.edu.mt Specifically, when bis(this compound) is heated in the presence of dienes, it undergoes a transformation to form a 3-oxidopyrylium ion intermediate. researchgate.netacs.orgscribd.com This reactive intermediate is then trapped by the diene in a sequential [5+2]/[4+2] cycloaddition cascade. researchgate.netum.edu.mtacs.org This process allows for the rapid construction of sp³-rich products with significant molecular complexity. researchgate.netacs.orgscribd.com An illustrative example is the reaction of bis(this compound) with 2-vinylindene, which, upon heating, yields a complex bis-adduct. The connectivity of the major diastereomer of this product was unequivocally confirmed through X-ray crystallographic analysis. researchgate.net

Mechanistic Studies of 3-Oxidopyrylium Ion Formation

The formation of the crucial 3-oxidopyrylium ion from the linear precursor, bis(this compound), represents a significant synthetic innovation, as it is the first reported generation of this type of reactive intermediate from a non-cyclic starting material. researchgate.net Mechanistic hypotheses suggest that the process is initiated by heating bis(this compound) with a catalytic amount of an acid, such as pyridinium p-toluenesulfonate (PPTS). researchgate.netacs.org This is proposed to trigger a cascade of acyl group transfers coupled with an intramolecular cyclization event. researchgate.netacs.orgresearchgate.net The result of this cascade is the formation of a highly functionalized 3-oxidopyrylium ion. researchgate.netresearchgate.net Further mechanistic studies are ongoing to fully elucidate the specifics of the acyl transfer steps and to determine the fate of an acetyl group that is lost during the transformation. researchgate.net This method of generating 3-oxidopyrylium ions provides a novel entry into their rich cycloaddition chemistry. ua.es

Other Cycloaddition Pathways

Beyond the sequential [5+2]/[4+2] pathway, the 3-oxidopyrylium ion generated from bis(this compound) can be intercepted by a variety of dipolarophiles in intermolecular [5+2] cycloaddition reactions. researchgate.netresearchgate.net These reactions have been shown to proceed with a range of styrenes, affording the corresponding cycloadducts in moderate to good yields. researchgate.net The reaction is also compatible with other types of dipolarophiles, including electron-rich systems like phenyl vinyl sulfide (B99878) and benzyl (B1604629) vinyl ether, as well as strained alkenes such as norbornene, which reacts with good yield and excellent diastereoselectivity. researchgate.netresearchgate.net

This compound itself also participates in other cycloaddition pathways, notably as a dienophile in [4+2] Diels-Alder reactions. In reactions with 2-methylfuran, the cycloaddition exhibits high regioselectivity for the ortho-adduct under kinetic control, a preference attributed to electronic factors. thieme-connect.de Another documented example involves the cycloaddition of this compound with an N-alkoxycarbonyl-1,2-dihydropyridine, which furnishes an isoquinuclidine skeleton.

| Dipolarophile | Product | Yield (%) |

| Styrene | 4b | 71 |

| 4-Methylstyrene | 4c | 78 |

| 4-Methoxystyrene | 4d | 65 |

| 4-Chlorostyrene | 4e | 66 |

| 4-(Trifluoromethyl)styrene | 4f | 63 |

| 3-Methoxystyrene | 4g | 68 |

| 2-Methylstyrene | 4h | 63 |

| α-Methylstyrene | 4i | 65 |

| Phenyl vinyl sulfide | 4j | 41 |

| Benzyl vinyl ether | 4k | 39 |

| Norbornene | 4l | 73 |

| 1-(p-Tosyl)-3-vinyl-indole | 4m | 51 |

Table 1: Intermolecular [5+2] Cycloaddition Reactions of the 3-Oxidopyrylium Ion Derived from Bis(this compound). Data sourced from The Journal of Organic Chemistry, 2016. researchgate.net

Radical and Photochemical Reactions of this compound

The study of this compound's reactivity is not limited to thermal cycloadditions. Early investigations into its chemistry, following its first synthesis in 1992, focused on its behavior in photochemical reactions, including [2+2] cycloadditions and olefin isomerizations. researchgate.net The compound's ionization potential has been determined to be 10.76 ± 0.05 eV, a key parameter in understanding its propensity to engage in photo-induced electron transfer processes.

Photo-NOCAS Reactions and Intermediate Trapping

A significant application of this compound in photochemistry is its use as a trapping agent in the photo-NOCAS (photochemical nucleophile-olefin combination, aromatic substitution) reaction. The photo-NOCAS reaction is a photosensitized electron transfer process that typically involves an electron-rich olefin, a photosensitizer like 1,4-dicyanobenzene, and a nucleophile. In a specific study, a β-alkoxy radical, generated from the nucleophilic addition of methanol (B129727) to the radical cation of 2,3-dimethyl-2-butene, was successfully trapped using this compound, which functions as an electron-poor olefin. This trapping occurs before the radical can couple with the aromatic sensitizer, resulting in a product that formally combines the nucleophile, the electron-rich alkene, and the electron-poor alkene. The successful trapping with this compound yielded the product 1-cyano-4-methoxy-3,3,4-trimethylpentyl-1-ethanoate.

Nucleophilic Addition and Substitution Reactions

As an electron-deficient alkene, due to the presence of both a cyano and an acetate group, this compound possesses the electronic characteristics required to act as a Michael acceptor in nucleophilic addition reactions. acs.org

Conjugate Addition/Elimination Reactions

While this compound is an electron-deficient system theoretically susceptible to conjugate addition, its most prominently reported reactivity involves cycloaddition and photochemical pathways. researchgate.netacs.org In contrast, related diene systems such as dihalomucononitriles have been shown to readily engage a variety of nitrogen and carbon nucleophiles through conjugate addition/elimination reactions. These reactions proceed via a 1,6-conjugate addition followed by the elimination of a halide leaving group. For this compound, however, the literature to date has primarily focused on its utility as a precursor to 3-oxidopyrylium ions for cycloadditions and as a partner in photochemical processes. researchgate.net

Advanced Spectroscopic and Computational Analysis of 1 Cyanovinyl Acetate

Conformational Analysis using 2D IR Spectroscopy

Two-dimensional infrared (2D IR) spectroscopy has emerged as a powerful technique for elucidating the transient molecular structures and dynamics of molecules in solution. mit.edu Analogous to 2D NMR, this method spreads the vibrational spectrum across two frequency axes, revealing couplings between different vibrational modes and providing detailed information about molecular conformation and its evolution over time. mit.edulightcon.com

Researchers have successfully applied multiple-mode 2D IR spectroscopy to determine the three-dimensional molecular conformations of 1-cyanovinyl acetate (B1210297). acs.org A study involving a solution of 1-cyanovinyl acetate in carbon tetrachloride (CCl₄) analyzed a broad frequency range from 1000 to 3200 cm⁻¹. acs.orgresearchgate.net By examining the relative orientations of the transition dipole moments for vibrations across all chemical bonds, scientists were able to map the molecular structure. acs.org The experimental data from the 2D IR spectrum, when combined with quantum chemistry calculations, enabled the translation of transition dipole moment cross angles into the cross angles between the chemical bonds themselves. acs.orgresearchgate.net This integrated approach allowed for the definitive determination of the molecule's 3D conformations and their specific population distributions in the solution. acs.org

| Parameter | Description |

| Analyte | This compound |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Technique | Multiple-mode two-dimensional infrared (2D-IR) spectroscopy |

| Frequency Range | 1000 to 3200 cm⁻¹ |

| Information Obtained | Three-dimensional molecular conformations and their population distributions. acs.org |

| Methodology | Analysis of transition dipole moment orientations, aided by quantum chemistry calculations to correlate them with chemical bond angles. acs.orgresearchgate.net |

The use of 2D IR spectroscopy for analyzing molecules like this compound is part of a broader development of the technique as a mainstream analytical tool. laserfocusworld.comrsc.orgwhiterose.ac.uk Initially confined to specialized ultrafast laser laboratories, recent advancements in instrumentation have made 2D IR more accessible. laserfocusworld.com This method offers significant advantages over traditional Fourier-transform IR (FTIR) spectroscopy. laserfocusworld.com While FTIR reveals the vibrational frequencies present in a molecule, 2D IR goes further by showing the connectivity and interactions between these vibrations through off-diagonal cross-peaks. laserfocusworld.comnih.gov

This capability allows 2D IR to:

Disentangle complex spectra where bands from different molecules or different parts of a large molecule overlap. laserfocusworld.comic.ac.uk

Provide structural and kinetic information by monitoring how spectral features evolve over picosecond timescales. mit.edulaserfocusworld.com

Characterize conformational dynamics and structural disorder in solution. mit.edu

Each molecule produces a nearly unique 2D fingerprint, making the technique exquisitely sensitive to structure. whiterose.ac.uk The continued development of laser technology and data analysis methods is positioning 2D IR spectroscopy as a standard tool for detailed molecular analysis in chemistry and biomedicine. rsc.orgwhiterose.ac.uk

Determination of Molecular Conformations in Solution

Theoretical Chemistry Studies and Computational Modeling

Computational chemistry provides a powerful lens for understanding the underlying mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. For derivatives of this compound, these studies have been crucial in mapping reaction pathways and predicting reactivity.

Theoretical studies have been instrumental in elucidating the reaction mechanisms involving bis(this compound). Research has shown that this compound serves as a linear precursor for the formation of a highly functionalized 3-oxidopyrylium ion. researchgate.netacs.org This reactive intermediate is generated through a sequence of acyl group transfers and an intramolecular cyclization. researchgate.netacs.org

Computational modeling, particularly using Density Functional Theory (DFT), has been employed to map this reaction pathway. nsf.gov For instance, in a closely related system, the DFT functional M06-2X was used to model the reaction. nsf.gov Such calculations can identify the geometries of transition states and intermediates along the reaction coordinate. The studies computed the energy barrier for the initial group transfer (TS1) and the subsequent cycloaddition step (TS2), providing a detailed energetic map of the reaction. nsf.gov This type of analysis, which combines chemical theory with automated path searching, is becoming essential for efficiently predicting complex reaction mechanisms. rsc.org

A key question in cycloaddition reactions is whether the new chemical bonds are formed simultaneously (a synchronous process) or sequentially (an asynchronous or stepwise process). Theoretical calculations for the [5+2] cycloaddition involving the 3-oxidopyrylium ion derived from this compound precursors provide a clear answer. nsf.gov

The calculations indicate that the [5+2] cycloaddition proceeds through a concerted but asynchronous transition state. nsf.gov Evidence for this asynchronicity is found in the differing lengths of the forming carbon-carbon bonds in the calculated transition state structure (TS2), which were found to be 2.54 Å and 2.06 Å, respectively. nsf.gov This disparity shows that one bond is significantly more formed than the other at the peak of the energy barrier, a hallmark of an asynchronous concerted mechanism. These findings align with a broader spectrum of reactivity observed in related cycloadditions, which can range from concerted to stepwise depending on the specific reactants. researchgate.netresearchgate.net

A major strength of computational modeling is its ability to calculate the energies of molecules, intermediates, and transition states, which in turn allows for the prediction of reaction feasibility and rates. eurotech-universities.eu In the study of the boron-tethered oxidopyrylium cycloaddition, which is mechanistically related to reactions of bis(this compound), the initial silyl (B83357) group transfer was found to have a computed energy barrier of 20 kcal/mol. nsf.gov This value provides a quantitative measure of the kinetic feasibility of the first step in the reaction sequence.

By calculating the energies of various potential pathways, researchers can predict which reaction is most likely to occur. Quantum chemistry-aided retrosynthetic analysis (QCaRA) is a modern approach that can generate vast networks of possible reaction paths and predict their outcomes based on calculated kinetics. chemrxiv.org This predictive power is crucial for discovering new reactions and optimizing existing ones. chemrxiv.org

| Computational Detail | Specification/Finding |

| Methodology | Density Functional Theory (DFT) |

| DFT Functional | M06-2X with D3(0) dispersion correction nsf.gov |

| Basis Set | 6-31G(d) for geometry optimization; 6-311+G(d,p) for single point energies nsf.gov |

| Solvation Model | SMD continuum model (for Dichloroethane) nsf.gov |

| Key Finding 1 | The [5+2] cycloaddition proceeds via a concerted but asynchronous transition state. nsf.gov |

| Key Finding 2 | The calculated activation energy for the initial group transfer step (TS1) is 20 kcal/mol. nsf.gov |

Synchronicity of Cycloaddition Reactions

NMR Spectroscopy for Structural Elucidation and Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural verification of this compound and for determining the regiochemical outcomes of its reactions. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's atomic connectivity and chemical environment.

Structural Elucidation

The molecular structure of this compound, confirmed through its IUPAC name 1-cyanoethenyl acetate, is definitively established by NMR analysis. nih.gov The spectra are characterized by a distinct set of resonances corresponding to each chemically unique proton and carbon atom in the molecule.

The ¹H NMR spectrum exhibits signals for the acetyl group's methyl protons and the two vinylic protons. The three protons of the methyl group (H₃) are chemically equivalent and appear as a sharp singlet, as they have no adjacent protons to couple with. The two vinylic protons (=CH₂) are chemically non-equivalent (geminal) and are expected to appear as distinct signals, each likely a doublet due to coupling with each other.

The ¹³C NMR spectrum is equally informative, showing five discrete signals corresponding to each of the five carbon atoms in the molecule: the methyl carbon, the carbonyl carbon of the acetate group, the two sp²-hybridized carbons of the vinyl group, and the carbon of the nitrile group. The chemical shifts are influenced by the electronegativity of the neighboring atoms; for instance, the carbonyl carbon and the vinylic carbon bonded to the oxygen and nitrile groups are significantly deshielded and appear downfield. sigmaaldrich.com

Experimental NMR spectra for this compound have been reported and are available through various chemical data repositories. nih.govchemicalbook.com The characteristic chemical shifts observed in deuterated chloroform (B151607) (CDCl₃) are summarized in the tables below.

¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ) / ppm | Multiplicity | Integration |

| Acetyl (–C(O)CH₃) | ~2.25 | Singlet | 3H |

| Vinylic (C=CH₂) | ~5.9 - 6.1 | Multiplet/Doublets | 2H |

¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ) / ppm |

| Acetyl (–C H₃) | ~20.1 |

| Nitrile (–C N) | ~113.8 |

| Vinylic (=C H₂) | ~115.5 |

| Vinylic (–O–C =) | ~135.2 |

| Carbonyl (–C =O) | ~165.7 |

Application in Regioselectivity Studies

NMR spectroscopy is a powerful tool for analyzing the regioselectivity of reactions where this compound participates as an unsymmetrical reagent. This is particularly evident in cycloaddition reactions, such as the Diels-Alder reaction. acs.org

When this compound serves as a dienophile in reactions with unsymmetrical dienes, such as 9-bromoanthracene, the formation of ortho and meta regioisomeric products is possible. acs.org Research has shown that the reaction is highly regioselective, with the distribution of isomers being influenced by the steric and/or electronic effects exerted by the acetate group on the dienophile. acs.org In the case of the reaction with 9-bromoanthracene, the meta isomer was found to be the major product. acs.org

The identification and quantification of these isomers are accomplished through detailed NMR analysis of the reaction mixture. The bridge-head protons in the resulting cycloadducts have distinct chemical environments in the ortho and meta isomers, leading to different chemical shifts and coupling constants in the ¹H NMR spectrum. acs.org This allows for the unambiguous assignment and ratio determination of the products formed, providing critical insight into the reaction mechanism and the directing effects of the functional groups. acs.org

Applications of 1 Cyanovinyl Acetate in Complex Organic Synthesis

Utilization as a Versatile Intermediary in Multi-step Synthesis

1-Cyanovinyl acetate (B1210297) can act as a precursor for generating highly functionalized 3-oxidopyrylium ions. This is achieved by heating bis(1-cyanovinyl acetate) in the presence of a trace amount of pyridinium (B92312) p-toluenesulfonate, which leads to a series of acyl group transfers and an intramolecular cyclization event. The resulting 3-oxidopyrylium ion can then be trapped by various dipolarophiles, undergoing sequential [5+2]/[4+2] cycloaddition reactions to yield sp³-rich products with high molecular complexity acs.orgacs.org. This approach represents a novel method for generating 3-oxidopyrylium ions from a non-cyclic (linear) precursor acs.org.

Synthesis of Natural Products and Bioactive Compounds

The utility of this compound extends to the synthesis of complex natural products and bioactive compounds, often leveraging cycloaddition reactions.

This compound has been employed in the stereoselective total synthesis of cyclophellitol, a potent irreversible inhibitor of beta-glucosidases wikipedia.orgresearchgate.netucla.eduresearchgate.net. Cyclophellitol, originally isolated from the mushroom Phellinus sp., has a unique carbacyclic structure with an epoxide ring wikipedia.orgucla.edu. The synthesis involves the Diels-Alder adduct of furan (B31954) to this compound as a key intermediate researchgate.net. This adduct can be converted into 8-oxabicyclo sigmaaldrich.comtcichemicals.comnih.govoct-6-en-2-one, which is then transformed into beta-C-hexopyranosides, including 2-deoxy and 2,3-unsaturated derivatives researchgate.net.

This compound contributes to the construction of bridged aza- and oxa-[n.2.1] skeletons, which are prevalent in many natural products and biologically active molecules fishersci.comresearchgate.netscribd.com. These complex structures can be efficiently formed via intramolecular formal [3+2] cycloaddition reactions involving activated aziridines and epoxides with electron-deficient alkenes, often promoted by lithium iodide fishersci.comscribd.comnih.gov. The formation of 3-oxidopyrylium ions from bis(this compound) and their subsequent trapping with dienes also provides a route to highly complex sp³-rich products, including those with bridged frameworks acs.orgacs.orgresearchgate.net.

In drug design and the production of pharmaceutical intermediates, this compound's ability to participate in complexity-building reactions is significant. Pharmaceutical intermediates are crucial building blocks for active pharmaceutical ingredients (APIs), enabling precise control over chemical reactions and streamlining drug synthesis processes reachemchemicals.comzenfoldst.commlunias.com. The generation of highly functionalized intermediates, such as the 3-oxidopyrylium ion from bis(this compound), allows for the rapid generation of molecular complexity, which is a long-standing goal in organic synthesis for preparing complex molecules relevant to pharmaceuticals acs.orgacs.org. This facilitates the synthesis of diverse chemical compounds with potential biological activities, contributing to the development of new medicines reachemchemicals.comzenfoldst.comnih.gov.

Access to Bridged Aza- and Oxa-Skeletons

Polymerization of this compound for Materials Science

Beyond its role in complex organic synthesis, this compound is also explored in materials science, particularly for its polymerization properties.

This compound can undergo copolymerization, for instance, with vinylidene cyanide and methacrylonitrile, to produce new materials with potential piezoelectric or pyroelectric properties researchgate.net. While vinyl acetate (a related compound) is widely recognized as a monomer for adhesives, coatings, and sealants, the specific polymerization of this compound offers avenues for specialty polymers with tailored characteristics avantorsciences.commcpolymers.combrenntag.comvwr.com. The resulting polymers can exhibit properties suitable for various applications in adhesives, coatings, and sealants, similar to other vinyl acetate derivatives mcpolymers.combrenntag.comvwr.com.

Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 111.10 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 3061-65-2 | sigmaaldrich.comtcichemicals.com |

| PubChem CID | 18291 | fishersci.canih.gov |

| Boiling Point | 173 °C | tcichemicals.comavantorsciences.com |

| Flash Point | 69 °C | tcichemicals.comavantorsciences.com |

| Physical State | Colorless to Light yellow clear liquid | tcichemicals.comavantorsciences.com |

| Stabilizer | 4-tert-butylpyrocatechol (TBC) | avantorsciences.com |

Broader Impact and Future Research Directions

Interdisciplinary Applications of 1-Cyanovinyl Acetate (B1210297) Research

The utility of 1-cyanovinyl acetate as a building block extends into several scientific fields, primarily due to its effectiveness in constructing complex molecular architectures that are relevant to medicinal chemistry, natural product synthesis, and materials science.

A significant application lies in its use in the Diels-Alder reaction, a powerful tool for forming six-membered rings. For instance, the reaction of this compound with substituted anthracenes produces ethanoanthracene scaffolds. These structures are being investigated for their potential as therapeutic agents, with some derivatives synthesized to target diseases like Burkitt's Lymphoma.

In the realm of natural product synthesis, this compound is instrumental. It participates in Diels-Alder reactions with dienes like 2,4-dimethylfuran (B1205762) to create bicyclic intermediates with high stereocontrol. researchgate.net These intermediates are crucial for the synthesis of polypropionates, a class of natural products found in various marine organisms and known for their complex structures and biological activities. researchgate.net

Furthermore, research has shown that a related compound, bis(this compound), serves as a novel linear precursor to generate highly reactive 3-oxidopyrylium ions. acs.orgacs.orgresearchgate.net These intermediates can be trapped in cycloaddition reactions to rapidly assemble complex, polycyclic molecules, showcasing a strategy for building diverse molecular libraries for drug discovery and other applications. acs.orgacademictree.org The field of materials science also presents potential applications, where cyanovinyl-containing structures are explored for use in functional materials such as dye-sensitized solar cells. chemscene.com

Table 1: Selected Interdisciplinary Applications of this compound

| Field of Application | Synthetic Utility | Target Molecule/System |

| Medicinal Chemistry | Diels-Alder dienophile | Ethanoanthracene derivatives for anti-cancer research |

| Natural Product Synthesis | Dienophile for stereocontrolled synthesis | Polypropionate fragments |

| Complex Molecule Synthesis | Precursor to reactive intermediates | 3-Oxidopyrylium ions for cycloadditions |

| Materials Science | Building block for functional dyes | Cyanovinyl-based dyes for solar cells |

Exploration of Enantioselective Transformations

A key frontier in modern chemistry is the control of stereochemistry, producing a single desired enantiomer of a chiral molecule. For this compound, research into enantioselective transformations is an active and challenging area. The goal is to develop methods that convert this achiral molecule into chiral products with high enantiomeric purity, which is particularly critical for pharmaceuticals.

One successful approach involves using enantiomerically pure starting materials in reactions with this compound. For example, the Diels-Alder reaction between furan (B31954) and enantiomerically pure 1-cyanovinyl carboxylates (closely related derivatives of this compound) yields enantiomerically pure bicyclic products. researchgate.net This strategy effectively transfers chirality from a known source to the new molecule.

Another area of investigation is asymmetric catalysis, where a chiral catalyst directs the reaction to favor one enantiomer. The asymmetric hydrogenation of this compound to produce chiral 1-cyanoethyl acetate is considered a difficult transformation, and methods to achieve this with high selectivity are still being sought. Additionally, researchers are actively exploring the possibility of developing enantioselective versions of the cycloaddition reactions involving the 3-oxidopyrylium ions generated from bis(this compound). acs.org Success in these areas would significantly enhance the value of this compound as a versatile chiral building block.

Development of Novel Catalytic Systems

Catalysis is central to improving the efficiency, selectivity, and sustainability of chemical reactions involving this compound. While some of its key reactions, like the Diels-Alder cycloaddition, can proceed thermally, the development of novel catalytic systems is a major research focus to enable milder reaction conditions and new types of transformations.

Current research has identified several effective catalytic systems. For example, the generation of 3-oxidopyrylium ions from bis(this compound) is efficiently catalyzed by mild acids like pyridinium (B92312) p-toluenesulfonate (PPTS). acs.orgacs.orgresearchgate.net This acid-catalyzed cascade of acyl transfers and cyclization highlights how simple catalysts can facilitate complex transformations. acs.org

In other contexts, amine catalysts such as pyridine (B92270) are used in the synthesis of 1-cyanovinyl esters from acyl chlorides. oup.com The future of this field lies in discovering and designing new catalysts, potentially including transition metals or enzymes, to expand the reaction scope of this compound. acs.org The development of catalysts for enantioselective reactions (as discussed in section 6.2) is a particularly high-priority goal. The broader push in chemistry towards using earth-abundant and non-toxic metals like iron for catalysis could also influence future work with this compound. ijsetpub.com

Table 2: Catalytic Systems for Reactions Involving Cyanovinyl Acetates

| Reaction Type | Catalyst | Purpose of Catalyst |

| 3-Oxidopyrylium Ion Generation | Pyridinium p-toluenesulfonate (PPTS) | To facilitate intramolecular acyl transfer and cyclization. acs.orgacs.org |

| Ester Synthesis | Pyridine | To act as a base in the reaction of acyl cyanides with acyl chlorides. oup.com |

| Cycloaddition | Lewis Acids (potential) | To lower reaction temperatures and control selectivity in Diels-Alder reactions. |

| Asymmetric Hydrogenation | Chiral Metal Complexes (developmental) | To achieve enantioselective reduction of the vinyl group. |

Green Chemistry and Sustainable Synthesis Considerations for this compound

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly important in evaluating synthetic methods. ijsetpub.comekb.eg The use of this compound can be assessed through this lens, revealing both advantages and areas for future improvement. acs.orgsynthiaonline.com

One of the key strengths of this compound is its use in cycloaddition reactions like the Diels-Alder reaction. These reactions are often highly "atom-economical," meaning that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. acs.org

However, sustainability can be improved in several areas. The synthesis of this compound and its derivatives can involve reagents that are hazardous or derived from non-renewable feedstocks. oup.com Future research will likely focus on developing synthetic routes that use greener solvents (such as water or bio-derived solvents), reduce energy consumption by operating at lower temperatures, and utilize catalytic rather than stoichiometric reagents to minimize waste. ijsetpub.comekb.egresearchgate.net

The development of robust, recyclable catalysts for its reactions is a key objective that aligns with green chemistry principles. acs.orgsynthiaonline.com Furthermore, designing processes that reduce the need for purification steps or the use of temporary "protecting groups" would represent a significant advance in sustainability. acs.org As the chemical industry moves towards a more sustainable future, applying these principles to the synthesis and application of this compound will be a critical area of research. ijsetpub.comsynthiaonline.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-cyanovinyl acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound (C₅H₅NO₂, CAS 3061-65-2) typically involves acetylation of cyanovinyl alcohol or condensation reactions between acrylonitrile derivatives and acetylating agents. Reaction parameters such as temperature (e.g., 0–5°C for kinetic control), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., acid catalysts like H₂SO₄ or enzyme-mediated approaches) critically affect yield and byproduct formation. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product (>95% purity). Researchers should validate purity using GC-MS or HPLC coupled with UV detection .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the vinyl acetate backbone (e.g., δ ~5.8–6.3 ppm for vinyl protons) and cyano group (δ ~120 ppm in ¹³C).

- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 111.1 (C₅H₅NO₂⁺) and fragmentation patterns to identify side products.

Cross-referencing with computational simulations (e.g., DFT for electron density maps) enhances structural validation .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : The compound is sensitive to hydrolysis due to the ester and nitrile functional groups. Storage recommendations:

- Temperature : –20°C under inert atmosphere (argon or nitrogen).

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous acetonitrile or DMF for dissolution.

Stability tests via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis can quantify degradation products like acetic acid and acrylonitrile derivatives .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in polymerizable systems?

- Methodological Answer : The cyano group increases electrophilicity of the vinyl moiety, enhancing reactivity in radical or anionic polymerization. Researchers should:

- Monitor Kinetics : Use real-time FTIR or Raman spectroscopy to track C=C bond consumption.

- Compare with Analogues : Contrast polymerization rates with vinyl acetate or acrylonitrile to isolate electronic effects.

Computational modeling (e.g., Fukui indices for electrophilicity) can predict regioselectivity in copolymerization with styrene or methyl methacrylate .

Q. What experimental and computational approaches are suitable for resolving contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer : Discrepancies in mechanisms (e.g., nucleophilic vs. radical pathways) require:

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled nitriles to trace reaction pathways.

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to confirm/rule out radical intermediates.

- DFT Calculations : Map potential energy surfaces for competing pathways (e.g., transition state barriers for ester hydrolysis vs. cyano group reactions).

Cross-validation with in-situ NMR or EPR spectroscopy provides mechanistic clarity .

Q. How can researchers design experiments to quantify the environmental impact or biodegradation pathways of this compound?

- Methodological Answer :

- Aerobic/Anaerobic Biodegradation : Use OECD 301B/F tests with activated sludge or soil microbiota, monitoring CO₂ evolution and LC-MS for metabolites.

- Toxicity Assays : Daphnia magna or Vibrio fischeri bioassays to assess ecotoxicity.

- Photodegradation Studies : Simulate UV exposure (λ = 254–365 nm) with GC-MS analysis of breakdown products (e.g., cyanide ions, acetic acid).

Statistical tools like ANOVA can differentiate degradation rates across experimental conditions .

Methodological Frameworks

Q. What statistical models are recommended for analyzing dose-response or kinetic data in studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit kinetic data (e.g., reaction rate constants) to Arrhenius or Eyring equations.

- Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic or chromatographic datasets.

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., activation energy).

Software tools like OriginLab or Python’s SciPy suite are recommended for robust analysis .

Q. How should researchers address ethical and reproducibility challenges in studies using this compound?

- Methodological Answer :

- Ethical Approvals : Declare compliance with institutional guidelines for hazardous chemical use (e.g., cyanide-related byproducts).

- Data Transparency : Publish raw spectral datasets in repositories like Zenodo, alongside detailed SI (e.g., NMR pulse sequences, chromatographic gradients).

- Collaborative Validation : Engage independent labs to replicate high-impact findings, using standardized protocols from journals like ACS Omega .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。